molecular formula C4H8N2O4 B1498862 Tartaramide, D- CAS No. 13007-74-4

Tartaramide, D-

Cat. No.: B1498862
CAS No.: 13007-74-4
M. Wt: 148.12 g/mol
InChI Key: GRMNJXQBRPJVQV-LWMBPPNESA-N
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Description

D-Tartaramide is a chiral organic compound derived from tartaric acid, characterized by amide functional groups. Its structure typically involves two carboxamide groups bonded to the hydroxyl groups of tartaric acid, forming a stereochemically defined scaffold. This configuration enables its use in asymmetric catalysis, polymer science, and material chemistry. For instance, D-Tartaramide derivatives, such as poly(hexamethylene di-O-methyl tartaramide), exhibit enantiomeric recognition and stereocomplex formation in polymer matrices . In catalysis, D-Tartaramide-based Brønsted acids (e.g., tartaramide acid catalyst 16) synergize with Lewis acids like Ce(OTf)₄ to achieve high enantioselectivity (up to 98:2 ee) in boronate additions to chromene acetals . Additionally, D-Tartaramide derivatives are utilized in skincare as ceramide-mimicking agents for hydration and pH stabilization , and in industrial applications as low-foam surfactants with alkyl chains (C8–C16) .

Scientific Research Applications

Organic Synthesis

Tartaramide, D- is utilized extensively in organic synthesis, particularly as a chiral building block. Its ability to form high enantiomeric excess (ee) makes it valuable in the production of chiral compounds.

  • Chiral Ligands : Tartaramide derivatives serve as chiral ligands in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, enhancing the efficiency of synthesizing pharmaceuticals and agrochemicals .
  • Synthesis of Lactams and Lactones : The compound is also used to produce chiral lactams and lactones, which are important intermediates in medicinal chemistry. The high ee achieved with tartaramides contributes to the development of drugs with specific biological activities .

Materials Science

In materials science, Tartaramide, D- has been explored for its potential in creating novel materials with specific properties.

  • Stereocopolyamides : Research has shown that Tartaramide can be incorporated into stereocopolyamides, which exhibit unique thermal and mechanical properties. These materials are investigated for applications in high-performance polymers .
  • Silica Fibers : Tartaramide has been studied for its role in forming highly aligned silica fibers through sol-gel processes. These fibers possess significant strength and thermal stability, making them suitable for advanced material applications .

Case Studies

Several studies have documented the applications of Tartaramide, D-:

  • Study on Chiral Ligands : A study highlighted the use of tartaramides as chiral ligands in catalysis, demonstrating their effectiveness in promoting asymmetric reactions with high yields and selectivity .
  • Investigation of Crystallization Behavior : Another research focused on the crystallization behavior of tartaramides, revealing insights into their structural properties and potential uses in crystalline materials .

Data Table: Applications of Tartaramide, D-

Application AreaSpecific UseBenefits
Organic SynthesisChiral ligandsHigh enantiomeric excess
Synthesis of lactams/lactonesEfficient production of chiral compounds
Materials ScienceStereocopolyamidesUnique thermal and mechanical properties
Formation of silica fibersEnhanced strength and thermal stability

Q & A

Q. Basic: What are the standard protocols for synthesizing D-tartaramide derivatives, and how do reaction conditions influence stereochemical outcomes?

Answer :
D-Tartaramide derivatives are synthesized via polycondensation of α,ω-diamines with pentachlorophenyl di-O-methyl D-tartrates under controlled conditions. Key parameters include:

  • Solvent : Anhydrous dimethylformamide (DMF) to prevent hydrolysis.
  • Temperature : 60–80°C to balance reaction rate and stereochemical fidelity.
  • Catalyst : No external catalyst is required; the reaction proceeds via nucleophilic acyl substitution.

Stereochemical control is achieved by selecting enantiomerically pure tartrate precursors. For example, poly(tartaramide)s (PnDMT) with n = 5 or 8 exhibit distinct stereocomplexation behaviors depending on the diamine chain length .

Table 1 : Synthesis Parameters and Stereochemical Outcomes

Diamine Chain Length (n)Reaction Time (h)Yield (%)Stereocomplex Stability
52478Moderate
83685High

Q. Basic: How can researchers validate the crystallographic parameters of D-tartaramide compounds, and what tools are essential for reproducibility?

Answer :
Validation requires:

Single-crystal X-ray diffraction (SCXRD) : To determine unit cell parameters (e.g., a = 4.9064 Å, β = 96.249° for D-tartaramide/malamide quasiracemates) .

Comparative analysis : Cross-reference with the Crystallography Open Database (COD) entry 7230992 for baseline data .

Software : Use Olex2 or SHELX for structure refinement.

Reproducibility checklist :

  • Ensure crystals are free of solvent inclusions.
  • Calibrate diffractometers using standard reference materials.
  • Publish raw crystallographic data (e.g., .cif files) for peer validation .

Q. Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., FT-IR vs. NMR) when characterizing D-tartaramide intermediates?

Answer :
Contradictions often arise from dynamic molecular interactions or solvent effects. Methodological steps:

In-situ FT-IR : Monitor real-time carbonyl shifts (e.g., amide C=O at 1609 cm⁻¹ vs. carboxyl C=O at 1653 cm⁻¹ in Ce(OTf)₄ complexes) .

Variable-temperature NMR : Identify temperature-dependent conformational changes.

Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate observed shifts with predicted vibrational modes.

Case example : Discrepancies in boronated intermediates’ UV-Vis spectra (449 nm peaks) were resolved by tracking pyridinium species formation kinetics .

Q. Advanced: What experimental strategies optimize enantioselective catalysis using D-tartaramide-derived Brønsted acid catalysts?

Answer :
Key strategies include:

Dual catalysis : Pair D-tartaramide Brønsted acids with lanthanide triflates (e.g., Ce(OTf)₄) to enhance boronate activation .

Kinetic profiling : Establish rate laws (e.g., first-order dependence on catalyst loading) via stopped-flow UV-Vis.

Stereochemical amplification : Use chiral dioxaborolane intermediates to achieve >98% ee in allylation reactions .

Critical parameters :

  • Solvent polarity (e.g., dichloromethane minimizes side reactions).
  • Substrate-to-catalyst ratio (optimized at 100:1).

Q. Advanced: How do poly(tartaramide) stereocomplexes differ from their enantiopure counterparts in thermal and mechanical properties?

Answer :
Stereocomplexes (e.g., P5DMT/P8DMT blends) exhibit:

  • Enhanced thermal stability : Melting points increase by 20–30°C compared to homochiral polymers due to interchain H-bonding .
  • Mechanical anisotropy : Tensile modulus improves by 40% in stereocomplex films.

Experimental validation :

  • DSC : Measure Tₘ shifts (e.g., 180°C vs. 210°C).
  • Rheometry : Analyze shear-thinning behavior at 150–200°C.

Q. Advanced: What frameworks (e.g., FINER, PICO) are most effective for designing hypothesis-driven studies on D-tartaramide applications?

Answer :
Use FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant :

  • Example : "Does Ce(OTf)₄ coordination to D-tartaramide amide groups enhance catalytic turnover in boronate additions?"
    • Feasible : Testable via FT-IR and kinetic assays.
    • Novel : Explores understudied Brønsted acid-Lewis acid synergies.

PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Boronate esters.
  • Intervention : D-Tartaramide/Ce(OTf)₄ dual catalysis.
  • Comparison : Homochiral vs. racemic catalysts.
  • Outcome : Enantiomeric excess (ee) and yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Malamide Quasiracemates

Pasteur’s quasiracemates of tartaramide and malamide (C₂₄H₄₈N₄O₇) exhibit near-inversion symmetry in crystallography, with lattice parameters a = 4.9064 Å, b = 8.7118 Å, and c = 17.1527 Å. Unlike D-Tartaramide, malamide lacks amide groups, leading to weaker hydrogen-bonding networks and reduced stereocomplex efficiency .

Poly(alkylene di-O-methyl tartaramide)s

Poly(hexamethylene di-O-methyl tartaramide) forms stereocomplexes with 100% enantiomeric association under optimized conditions, as shown by DSC melting points (~220°C) and X-ray diffraction patterns. In contrast, polyamides with shorter alkylene chains (e.g., ethylene or butylene) fail to stereo-couple due to mismatched hydrogen-bonding geometries .

Functional Analogues

Catalytic Performance

  • D-Tartaramide-Ce(OTf)₄ System: Achieves 85% yield and 98:2 ee in boronate additions, outperforming non-tartaramide Brønsted acids (e.g., phosphoric acids), which show <50% ee under similar conditions .
  • N,N-Dialkyl Tartaramides : Act as oxygen inhibitors in UV-curable coatings but lack catalytic activity. Their efficacy depends on alkyl chain length, with C10–C16 derivatives reducing surface tension by 25–30 mN/m .

Hydrophobic Coatings

Fluorinated oligoethylene L-tartaramide (ESF) exhibits a contact angle of 138.2°, surpassing adipamide (ETA, 125°) and succinamide (EST, 120°) derivatives. This hydrophobicity is critical for wood conservation, where ESF outperforms long-chain PFAS alternatives .

Pharmacological and Impurity Profiles

  • Varenicline Tartaramide : An impurity in varenicline tablets with a relative response factor (RRF) of 0.77, comparable to hydroxyvarenicline but lower than N-formyl varenicline (RRF = 1.12) .
  • Dextromoramide D-Tartrate : A pharmacologically active salt with opioid properties, structurally distinct from D-Tartaramide due to its phenethylamine backbone and lack of amide groups .

Data Tables

Table 1: Catalytic Performance of D-Tartaramide vs. Analogues

Compound Reaction Yield (%) ee (%) Key Feature Reference
D-Tartaramide-Ce(OTf)₄ Boronate addition to chromenes 85 98:2 Synergistic Brønsted-Lewis acid
N,N-Diethyl Tartaramide UV coating stabilization N/A N/A Reduces surface tension by 28%
Poly(hexamethylene) Stereocomplex formation N/A N/A 100% enantiomeric association

Table 2: Hydrophobic Properties of Fluorinated Oligoamides

Oligoamide Type Contact Angle (°) Application Reference
ESF (L-Tartaramide) 138.2 Wood protection
DF 132.2 Non-film-forming coatings
ETA (Adipamide) 125.0 Low environmental impact

Table 3: Pharmacological Impurities Related to Tartaramides

Compound RRF Role Reference
Varenicline Tartaramide 0.77 Tablet impurity
Hydroxyvarenicline 0.77 Metabolite
N-Formyl Varenicline 1.12 Oxidation byproduct

Properties

CAS No.

13007-74-4

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanediamide

InChI

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m0/s1

InChI Key

GRMNJXQBRPJVQV-LWMBPPNESA-N

SMILES

C(C(C(=O)N)O)(C(=O)N)O

Isomeric SMILES

[C@H]([C@@H](C(=O)N)O)(C(=O)N)O

Canonical SMILES

C(C(C(=O)N)O)(C(=O)N)O

Key on ui other cas no.

77982-84-4

Origin of Product

United States

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